REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:3]=1[CH2:4][N:5]1[CH2:9][CH2:8][CH:7]([N:10]([CH3:12])[CH3:11])[CH2:6]1.Cl[Sn]Cl>CCO>[NH2:17][C:14]1[CH:15]=[CH:16][C:2]([Cl:1])=[C:3]([CH:13]=1)[CH2:4][N:5]1[CH2:9][CH2:8][CH:7]([N:10]([CH3:11])[CH3:12])[CH2:6]1
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2CC(CC2)N(C)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to RT
|
Type
|
CUSTOM
|
Details
|
quenched with 1N K2CO3 (aq.)
|
Type
|
CUSTOM
|
Details
|
until bubbling
|
Type
|
CUSTOM
|
Details
|
The white solids that had formed
|
Type
|
FILTRATION
|
Details
|
were filtered over Celite®
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
Washed with 2 N NaOH (50 ml) and 2N NaOH/brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(CN2CC(CC2)N(C)C)C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |